molecular formula C15H16N2O3 B2393900 N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 898348-96-4

N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2393900
CAS No.: 898348-96-4
M. Wt: 272.304
InChI Key: ZYFSZPCEYGIUPH-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a chemical compound that belongs to the class of oxalamides. This compound features a furan ring, an ethyl chain, and a tolyl group attached to an oxalamide core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves the reaction of furan-2-yl ethylamine with m-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The ethyl chain can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and strong bases.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The furan ring can interact with biological receptors, while the oxalamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

    N1-(2-(furan-2-yl)ethyl)-N2-(phenyl)oxalamide: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness: N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta-tolyl group provides distinct steric and electronic effects compared to the ortho and para isomers, making this compound particularly interesting for targeted research applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-(3-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-11-4-2-5-12(10-11)17-15(19)14(18)16-8-7-13-6-3-9-20-13/h2-6,9-10H,7-8H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFSZPCEYGIUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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